molecular formula C16H11BrN2O B5372901 3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole

3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole

Cat. No. B5372901
M. Wt: 327.17 g/mol
InChI Key: NNEMWWNVOOAVMJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological and pharmacological activities. In

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce cell death in cancer cells, reduce the production of inflammatory mediators, and protect against oxidative stress. In vivo studies have shown that this compound can reduce inflammation, protect against neurodegeneration, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole in lab experiments is its diverse range of biological activities. This compound has been shown to have potential applications in various fields, including medicinal chemistry, biology, and materials science. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and animals.

Future Directions

There are several future directions for the study of 3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole. One direction is the development of more efficient and sustainable synthesis methods for this compound. Another direction is the exploration of its potential applications in materials science, such as the development of new fluorescent probes for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.

Synthesis Methods

The synthesis of 3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole involves the reaction of 3-bromobenzohydrazide with cinnamic acid in the presence of phosphorous oxychloride. The resulting product is then treated with sodium hydroxide to yield the final compound. This method has been reported to have a good yield and high purity.

Scientific Research Applications

3-(3-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-inflammatory, antimicrobial, and anticancer agent. In addition, it has been reported to have neuroprotective and antioxidant properties. This compound has also been studied for its potential use as a fluorescent probe in biological imaging due to its high quantum yield and photostability.

properties

IUPAC Name

3-(3-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-8-4-7-13(11-14)16-18-15(20-19-16)10-9-12-5-2-1-3-6-12/h1-11H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEMWWNVOOAVMJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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